(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium
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Overview
Description
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is a complex organic compound characterized by the presence of nitro, ethoxycarbonyl, and oxidoazanium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium typically involves multiple steps, starting with the preparation of the nitrophenyl precursor. The nitrophenyl group is introduced through nitration reactions, which involve the reaction of phenyl compounds with nitrating agents such as nitric acid and sulfuric acid. The ethoxycarbonyl group is then added through esterification reactions, where ethyl alcohol reacts with carboxylic acids in the presence of acid catalysts. Finally, the oxidoazanium group is introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of (Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxycarbonyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)acetic acid
- 2-(4-Hydroxy-3-nitrophenyl)acetic acid
- Tris(3-nitrophenyl)phosphine
Uniqueness
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76869-83-5 |
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Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(Z)-ethoxycarbonylimino-(3-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C9H9N3O5/c1-2-17-9(13)10-11(14)7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3/b11-10- |
InChI Key |
HZCBYMPPEUEMAL-KHPPLWFESA-N |
Isomeric SMILES |
CCOC(=O)/N=[N+](/C1=CC(=CC=C1)[N+](=O)[O-])\[O-] |
Canonical SMILES |
CCOC(=O)N=[N+](C1=CC(=CC=C1)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
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